benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
Non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases,1 which can be used directly with purified enzymes. It does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form, Z-Val-Ala-Asp(O-Me) fluoromethyl ketone.
Brand Name:
Vulcanchem
CAS No.:
161401-82-7
VCID:
VC21289832
InChI:
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C21H28FN3O7
Molecular Weight:
453.5 g/mol
benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
CAS No.: 161401-82-7
Cat. No.: VC21289832
Molecular Formula: C21H28FN3O7
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases,1 which can be used directly with purified enzymes. It does not require an esterase to hydrolyze the O-methyl ester like the cell-permeable form, Z-Val-Ala-Asp(O-Me) fluoromethyl ketone. |
|---|---|
| CAS No. | 161401-82-7 |
| Molecular Formula | C21H28FN3O7 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 |
| Standard InChI Key | SUUHZYLYARUNIA-YEWWUXTCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Appearance | Assay:≥95%A crystalline solid |
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